N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide
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Overview
Description
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide is a compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by its unique structure, which includes a phenyl group, a pyrazole ring, and an acrylamide moiety. It has garnered interest in various fields of research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
It has been docked with ampicillin-ctx-m-15, suggesting potential antimicrobial activity .
Mode of Action
The compound interacts with its target through various intermolecular interactions, including hydrogen bonding and interactions involving π-rings . The HOMO (Highest Occupied Molecular Orbital) orbitals are located at the hetero atoms, while the LUMO (Lowest Unoccupied Molecular Orbital) orbitals are located at the benzene ring .
Preparation Methods
The synthesis of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent, heated at 50°C, and stirred for 3 hours, resulting in an orange solution . This method allows for the formation of the desired compound with high purity and yield.
Chemical Reactions Analysis
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl group or the pyrazole ring, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds and bioactive molecules.
Medicine: Research has explored its potential as a therapeutic agent due to its interaction with specific molecular targets.
Industry: It is utilized in the production of dyes, pigments, and analytical reagents.
Comparison with Similar Compounds
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide can be compared with other pyrazole derivatives, such as:
4-Aminoantipyrine: A precursor in the synthesis of the compound, known for its analgesic and anti-inflammatory properties.
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide: A similar compound with a thioamide group, studied for its biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-4-12(18)15-13-10(2)16(3)17(14(13)19)11-8-6-5-7-9-11/h4-9H,1H2,2-3H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJVDICDYAOGEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What makes N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide a promising scaffold for developing new antimicrobial agents?
A1: The research highlights the synthesis and antimicrobial evaluation of various compounds derived from this compound. This compound serves as a versatile building block for creating diverse structures, including 5-aminopyrazoles, bispyrazoles, and pyrazolo[1,5-a]pyrimidines []. These heterocyclic compounds are known to possess a wide range of biological activities, making them attractive targets for medicinal chemistry research. The study specifically demonstrates that modifications to this core structure can lead to potent antimicrobial activity against a range of bacterial and fungal strains, including those resistant to current treatments [].
Q2: Can you provide specific examples of promising antimicrobial compounds derived from this compound and their activity profiles?
A2: The research highlights several noteworthy compounds. For instance, a synthesized bispyrazole derivative exhibited potent activity against both Gram-positive and Gram-negative bacteria, demonstrating equipotency to ampicillin and gentamicin against S. epidermidis, B. subtilis, P. vulgaris, and K. pneumonia []. Additionally, certain azomethine derivatives displayed antifungal activity comparable to amphotericin B against A. clavatus []. These findings emphasize the potential of modifying this compound to create compounds with potent and targeted antimicrobial effects.
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